3-(3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-ethyl-6-fluoroquinolin-4(1H)-one
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Overview
Description
3-(3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-ethyl-6-fluoroquinolin-4(1H)-one is a complex organic compound that belongs to the class of quinolone derivatives. This compound is characterized by the presence of a quinoline core, substituted with a 2,4-dimethoxyphenyl group, an oxadiazole ring, and a fluorine atom. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
The synthesis of 3-(3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-ethyl-6-fluoroquinolin-4(1H)-one typically involves multiple steps, starting from commercially available precursors. The synthetic route generally includes the formation of the quinoline core, followed by the introduction of the oxadiazole ring and the 2,4-dimethoxyphenyl group. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to improve yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The fluorine atom and the oxadiazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-ethyl-6-fluoroquinolin-4(1H)-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential antimicrobial, anticancer, and anti-inflammatory properties. It has shown promising results in inhibiting the growth of various bacterial and cancer cell lines.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Research: It is used as a probe in biological studies to understand the interactions between small molecules and biological targets.
Industrial Applications: The compound is explored for its potential use in the synthesis of advanced materials and as a precursor for the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-ethyl-6-fluoroquinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and proteins involved in cellular processes. For example, it may inhibit DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication in bacteria, leading to antibacterial effects. In cancer cells, it may induce apoptosis by interacting with signaling pathways that regulate cell survival and proliferation.
Comparison with Similar Compounds
Similar compounds to 3-(3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-ethyl-6-fluoroquinolin-4(1H)-one include other quinoline derivatives and oxadiazole-containing compounds. These compounds share structural similarities but differ in their substituents and functional groups, which can lead to variations in their chemical and biological properties. For instance:
Quinoline Derivatives: Compounds like 6-fluoroquinoline and 4-quinolone share the quinoline core but differ in their substituents, affecting their pharmacological activities.
Oxadiazole-Containing Compounds: Compounds such as 3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazole and 5-(2,4-dimethoxyphenyl)-1,2,4-oxadiazole share the oxadiazole ring but differ in their overall structure, influencing their reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
3-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoroquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O4/c1-4-25-11-16(19(26)15-9-12(22)5-8-17(15)25)21-23-20(24-29-21)14-7-6-13(27-2)10-18(14)28-3/h5-11H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOMNVUYJRFDRHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1C=CC(=C2)F)C3=NC(=NO3)C4=C(C=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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